(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound that features a pyrrolidine ring linked to a cinnamoyl group and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Attachment of the Cinnamoyl Group: The cinnamoyl group can be introduced via a condensation reaction with cinnamaldehyde or a similar reagent.
Formation of the Pyridinone Moiety: This step involves the construction of the pyridinone ring, which can be synthesized through various methods such as cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: can be compared to other cinnamoyl-pyrrolidine derivatives and pyridinone compounds.
Unique Features: Its unique combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
List of Similar Compounds
Cinnamoyl-pyrrolidine derivatives: Compounds with similar cinnamoyl and pyrrolidine structures.
Pyridinone derivatives: Compounds featuring the pyridinone moiety.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-12-18(13-20(24)21(15)2)25-17-10-11-22(14-17)19(23)9-8-16-6-4-3-5-7-16/h3-9,12-13,17H,10-11,14H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULUIHYDGXOVJX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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